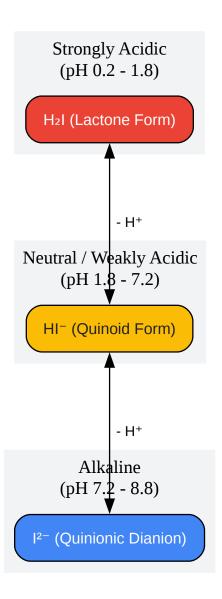


Cresol Red: A Technical Guide to its Mechanism as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cresol red	
Cat. No.:	B154985	Get Quote

Abstract: **Cresol Red** (o-cresolsulfonephthalein) is a sulfonphthalein dye widely employed as a pH indicator in analytical chemistry, molecular biology, and environmental monitoring. Its efficacy stems from a distinct, pH-dependent chromic shift, which is a direct consequence of reversible protonation and deprotonation events that alter its molecular structure and electronic configuration. This guide provides an in-depth examination of the core mechanism of **Cresol Red**, presenting quantitative data, detailed experimental protocols, and visualizations of the chemical pathways for researchers, scientists, and professionals in drug development.


Core Mechanism of Action

Cresol Red is a weak diprotic acid that can exist in three primary forms depending on the hydrogen ion concentration of the solution.[1] The transition between these forms involves the loss of protons, leading to significant changes in the molecule's electronic structure and, consequently, its light absorption properties.[2]

- In strongly acidic solutions (pH < 1.8): The molecule is in its fully protonated, lactone form (H₂I), which appears red.[3][4]
- In moderately acidic to neutral solutions (pH 1.8 7.2): The first proton is lost, opening the lactone ring to form a yellow-colored, mono-anionic quinoid structure (HI⁻).[3][4]
- In alkaline solutions (pH > 8.8): The second proton from the remaining hydroxyl group is lost, resulting in a dianionic form (I²⁻) with an extended conjugated system, which appears purplish-red.[2][5]

The core mechanism is the reversible structural transformation between these tautomers, governed by the pH of the environment. The extended delocalization of pi-electrons in the dianionic form at higher pH shifts the absorbance maximum to a longer wavelength (from ~434 nm to ~573 nm), causing the visible color change from yellow to purplish-red.[6][7]

Acid-Base Equilibrium of Cresol Red

Click to download full resolution via product page

Acid-Base Equilibrium of Cresol Red.

Physicochemical Properties and Quantitative Data

The utility of an indicator is defined by its quantitative characteristics. For **Cresol Red**, these include its transition ranges, pKa values, and the spectral properties of its different forms. The purity of the dye is critical, as impurities can shift the pH range and lead to inaccurate readings. [8]

Table 1: General Properties of Cresol Red

Property	Value	Reference
IUPAC Name	4,4'-(1,1-Dioxido-3H-2,1- benzoxathiol-3- ylidene)bis(2- methylphenol)	[9]
CAS Number	1733-12-6	[9][10]
Molecular Formula	C21H18O5S	[9][10]

| Molecular Weight | 382.43 g/mol |[9][10] |

Table 2: pH-Dependent Properties of Cresol Red

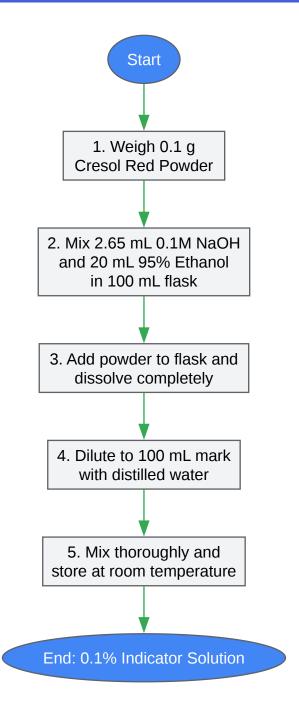
pH Range	Color of Acidic Form	Color of Basic Form	рКа	λmax (Acidic Form)	λmax (Basic Form)
0.2 - 1.8	Red	Yellow	~1.0	~518 nm (H₂I)	~434 nm (HI ⁻)
7.2 – 8.8	Yellow	Purplish-Red	~8.1 - 8.3	~434 nm (HI ⁻)	~573 nm (I²-)

[References: pKa[3][8][11][12], pH Range[3][4][5], $\lambda max[1][6][7]$

Experimental Protocols

Accurate and reproducible results depend on standardized preparation and measurement protocols.

This protocol describes the preparation of a stock solution suitable for titrations and general laboratory use. **Cresol Red** powder is sparingly soluble in water but dissolves in ethanol and basic solutions.[3]


Reagents and Equipment:

- Cresol Red powder (o-cresolsulfonephthalein)
- 0.1 M Sodium Hydroxide (NaOH) solution
- 95% Ethanol
- · Distilled or deionized water
- 100 mL volumetric flask
- Analytical balance
- Pipettes
- Magnetic stirrer and stir bar (optional)

Methodology:

- Weighing: Accurately weigh 0.1 g of Cresol Red powder.[5][13]
- Initial Dissolution: In the 100 mL volumetric flask, combine 2.65 mL of 0.1 M NaOH solution and 20 mL of 95% ethanol.[5][13] Add the **Cresol Red** powder to this mixture.
- Mixing: Gently swirl or use a magnetic stirrer to completely dissolve the powder. Warming the mixture slightly can aid dissolution.[13]
- Dilution: Once the powder is fully dissolved, dilute the solution to the 100 mL mark with distilled water.
- Final Mixing and Storage: Invert the flask several times to ensure homogeneity. Store the solution in a well-sealed bottle at room temperature.

Click to download full resolution via product page

Workflow for **Cresol Red** Indicator Solution Preparation.

For high-precision applications, such as monitoring seawater pH, a spectrophotometric method is employed. This technique relies on the absorbance ratio of the two primary species (HI^- and I^{2-}) at their respective absorbance maxima.[6]

Equipment:

- · Dual-beam spectrophotometer with a thermostatted cuvette holder
- 1 cm path length quartz cuvettes
- Calibrated pH meter and electrode (for validation)
- Thermostatting water bath

Methodology:

- Instrument Setup: Set the spectrophotometer to measure absorbances at three wavelengths: 434 nm (λmax of HI⁻), 573 nm (λmax of I²⁻), and a non-absorbing wavelength (e.g., 730 nm) for baseline correction.[7][14]
- Blank Measurement: Fill a cuvette with the sample solution (without indicator) and place it in the thermostatted holder. Record the absorbances at the specified wavelengths to obtain a baseline.[7]
- Indicator Addition: Add a precise, small volume of a concentrated **Cresol Red** stock solution to the sample to achieve a final concentration of approximately 2-3 µM.[7] Mix thoroughly.
- Sample Measurement: Place the cuvette with the indicator back into the spectrophotometer and record the absorbances at the three wavelengths.
- Calculation:
 - Correct the absorbances at 434 nm and 573 nm by subtracting the baseline absorbance and the reading at 730 nm.
 - Calculate the absorbance ratio, R = A₅₇₃ / A₄₃₄.
 - o Calculate the pH using the following equation, where constants (e1, e3/e2, and K_2) are empirically determined based on temperature and salinity:[7] pH = p K_2 + log₁₀((R e₁)/(1 $R(e_3/e_2)$))

Applications in Research and Drug Development

The distinct properties of **Cresol Red** make it a versatile tool in various scientific fields:

- Analytical Chemistry: It is widely used for determining the endpoint in acid-base titrations, particularly for reactions with an equivalence point in the pH 7.2 to 8.8 range.[2][15]
- Molecular Biology: Cresol Red can be used as a tracking dye in agarose and
 polyacrylamide gel electrophoresis.[5][16] It typically migrates at a rate similar to a ~125 bp
 DNA fragment and, importantly, does not significantly inhibit enzymes like Taq polymerase,
 allowing its inclusion in PCR master mixes.[5][10][16]
- Cell Culture and Microbiology: It serves as a non-toxic pH indicator in culture media to visually monitor metabolic activity that leads to pH changes.
- Environmental Science: High-purity **Cresol Red** is essential for the precise spectrophotometric measurement of pH in natural waters, a critical parameter in ocean acidification research.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Chrominfo: Preparation of cresol red indicator solution [chrominfo.blogspot.com]
- 4. nbinno.com [nbinno.com]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 8. nbinno.com [nbinno.com]
- 9. Cresol Red | C21H18O5S | CID 73013 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cresol Red | 1733-12-6 [chemicalbook.com]
- 11. Cresol Red | CAS#:62625-29-0 | Chemsrc [chemsrc.com]

- 12. researchgate.net [researchgate.net]
- 13. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 14. Spectrophotometric Calibration of pH Electrodes in Seawater Using Purified m-Cresol Purple PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]
- 16. Cresol Red Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Cresol Red: A Technical Guide to its Mechanism as a pH Indicator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154985#cresol-red-mechanism-as-a-ph-indicator]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com